molecular formula C10H16N2O2 B8459423 [1,1']Bipiperidinyl-2,4-dione

[1,1']Bipiperidinyl-2,4-dione

Cat. No. B8459423
M. Wt: 196.25 g/mol
InChI Key: KXVSTSQJPLKEQQ-UHFFFAOYSA-N
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Patent
US07576095B2

Procedure details

The ethyl ester product from step 3 was dissolved in 10% acetic acid (250 ml) and the solution boiled under reflux for one hour. The cooled reaction mixture was evaporated, and the residue purified by flash chromatography (CH2Cl2: acetone 9:1-1:1) to give 4.00 g (36%) of the title compound as a semi-solid.
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
COC([CH:5]1[C:10](=[O:11])[CH2:9][CH2:8][N:7]([N:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[C:6]1=[O:18])=O>C(O)(=O)C>[N:7]1([N:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[CH2:8][CH2:9][C:10](=[O:11])[CH2:5][C:6]1=[O:18]

Inputs

Step One
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1C(N(CCC1=O)N1CCCCC1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (CH2Cl2: acetone 9:1-1:1)

Outcomes

Product
Name
Type
product
Smiles
N1(C(CC(CC1)=O)=O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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